molecular formula C10H14N2O4S B14896840 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid

Cat. No.: B14896840
M. Wt: 258.30 g/mol
InChI Key: UZYYKRAVPFOWGE-UHFFFAOYSA-N
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Description

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid typically involves the reaction of 2-methylbenzoic acid with n,n-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques such as chromatography can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-((n,n-Dimethylsulfamoyl)amino)phenylboronic acid
  • 3-((n,n-Dimethylsulfamoyl)amino)benzeneboronic acid

Uniqueness

3-((n,n-Dimethylsulfamoyl)amino)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H14N2O4S

Molecular Weight

258.30 g/mol

IUPAC Name

3-(dimethylsulfamoylamino)-2-methylbenzoic acid

InChI

InChI=1S/C10H14N2O4S/c1-7-8(10(13)14)5-4-6-9(7)11-17(15,16)12(2)3/h4-6,11H,1-3H3,(H,13,14)

InChI Key

UZYYKRAVPFOWGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)N(C)C)C(=O)O

Origin of Product

United States

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